

2-Bromo-5-fluoropyridine-4-carbonitrile reactivity and functional groups

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Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridine-4-carbonitrile

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An In-Depth Technical Guide to the Reactivity and Synthetic Utility of **2-Bromo-5-fluoropyridine-4-carbonitrile**

Introduction: A Versatile Trifunctional Heterocyclic Scaffold

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for versatile, functionalized heterocyclic building blocks is insatiable. **2-Bromo-5-fluoropyridine-4-carbonitrile** emerges as a preeminent example of such a scaffold.

[1] Its structure is deceptively simple, yet it offers a sophisticated platform for molecular elaboration. The pyridine core, being inherently electron-deficient, is further activated by the presence of three distinct and strategically positioned functional groups: a bromine atom, a fluorine atom, and a carbonitrile moiety. This unique arrangement provides chemists with three orthogonal points for chemical modification, enabling the construction of complex molecular architectures through a variety of selective transformations.

This guide provides an in-depth exploration of the reactivity profile of **2-Bromo-5-fluoropyridine-4-carbonitrile**. We will dissect the role of each functional group, elucidate the mechanisms of its most critical reactions, and provide field-proven experimental protocols. The content herein is curated for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic campaigns.

Core Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and handling requirements is the foundation of sound experimental design.

Table 1: Physicochemical Data for **2-Bromo-5-fluoropyridine-4-carbonitrile**

Property	Value	Source
Molecular Formula	C ₆ H ₂ BrFN ₂	PubChem[1]
Molecular Weight	201.00 g/mol	PubChem[1]
Appearance	Typically a solid	---
CAS Number	1256822-16-8	PubChem[1]

Handling and Safety Precautions

As with many halogenated heterocyclic compounds, **2-Bromo-5-fluoropyridine-4-carbonitrile** should be handled with care in a well-ventilated fume hood.[2][3] It is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

Core Safety Directives:

- Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[2][3][4]
- Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or fumes.[2][3][4]
- Contact Avoidance: Avoid all personal contact, including inhalation and contact with skin and eyes. Wash hands thoroughly after handling.[2][3][5]
- Storage: Keep containers securely sealed and store in a cool, dry place.[5]

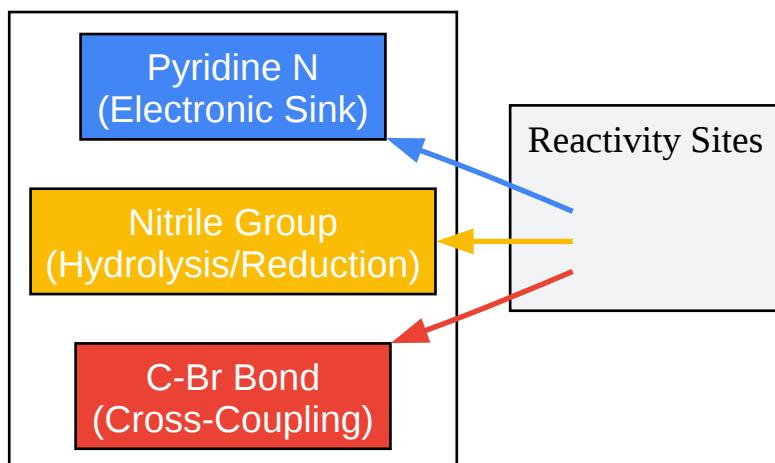
Analysis of Molecular Structure and Reactivity

The synthetic versatility of **2-Bromo-5-fluoropyridine-4-carbonitrile** stems from the distinct reactivity of its three functional groups, all influenced by the electron-deficient nature of the pyridine ring.

Caption: Molecular structure of **2-Bromo-5-fluoropyridine-4-carbonitrile**.

The reactivity can be dissected as follows:

- The Pyridine Ring: As a heteroaromatic system, the nitrogen atom withdraws electron density, making the ring electron-deficient. This electronic character is crucial, as it deactivates the ring towards electrophilic aromatic substitution but significantly activates it towards nucleophilic aromatic substitution (SNAr), especially at the positions ortho (2,6) and para (4) to the nitrogen.[6][7]
- The Bromine Atom (C2-Br): Positioned ortho to the ring nitrogen, this is the most activated and synthetically versatile site on the molecule. The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. Its reactivity vastly exceeds that of the C-F bond in such transformations.[8]
- The Fluorine Atom (C5-F): While fluorine is a powerful electron-withdrawing group that further activates the ring, the C-F bond is significantly stronger than the C-Br bond. It is generally unreactive in palladium-catalyzed cross-coupling reactions where a C-Br bond is present, allowing for selective functionalization at the 2-position.[9] In SNAr reactions, fluoride is typically a better leaving group than bromide; however, the electronic activation at the 2-position often makes the C-Br bond the preferred site for substitution, though this can be condition-dependent.[6][10]
- The Carbonitrile Group (C4-CN): Located para to the ring nitrogen, this potent electron-withdrawing group further enhances the electron-deficient nature of the ring. It serves as a versatile synthetic handle, capable of being hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.



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Caption: Key reactive sites on **2-Bromo-5-fluoropyridine-4-carbonitrile**.

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The C2-Br bond is the workhorse of this molecule, providing a reliable entry point for constructing carbon-carbon and carbon-nitrogen bonds via palladium catalysis. These reactions are cornerstones of modern medicinal chemistry.[11]

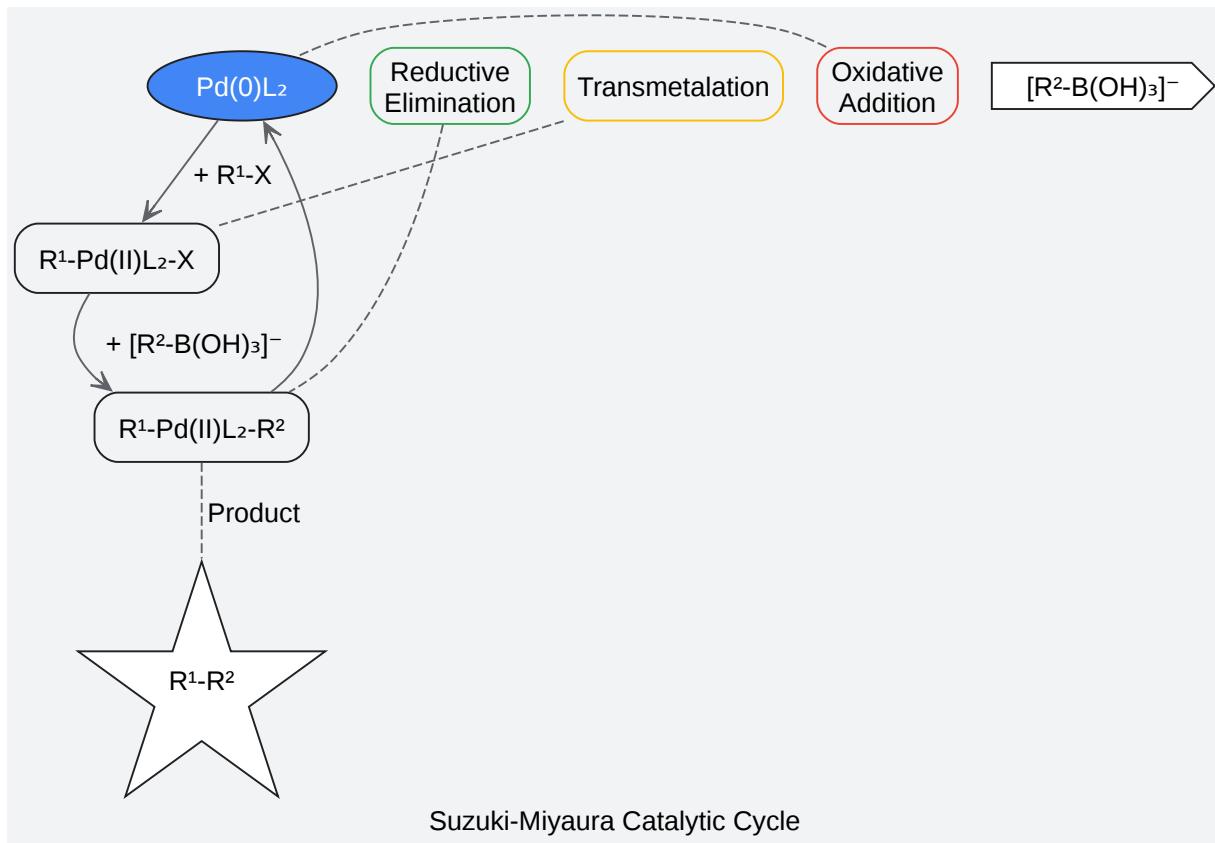
Suzuki-Miyaura Coupling: C-C Bond Formation

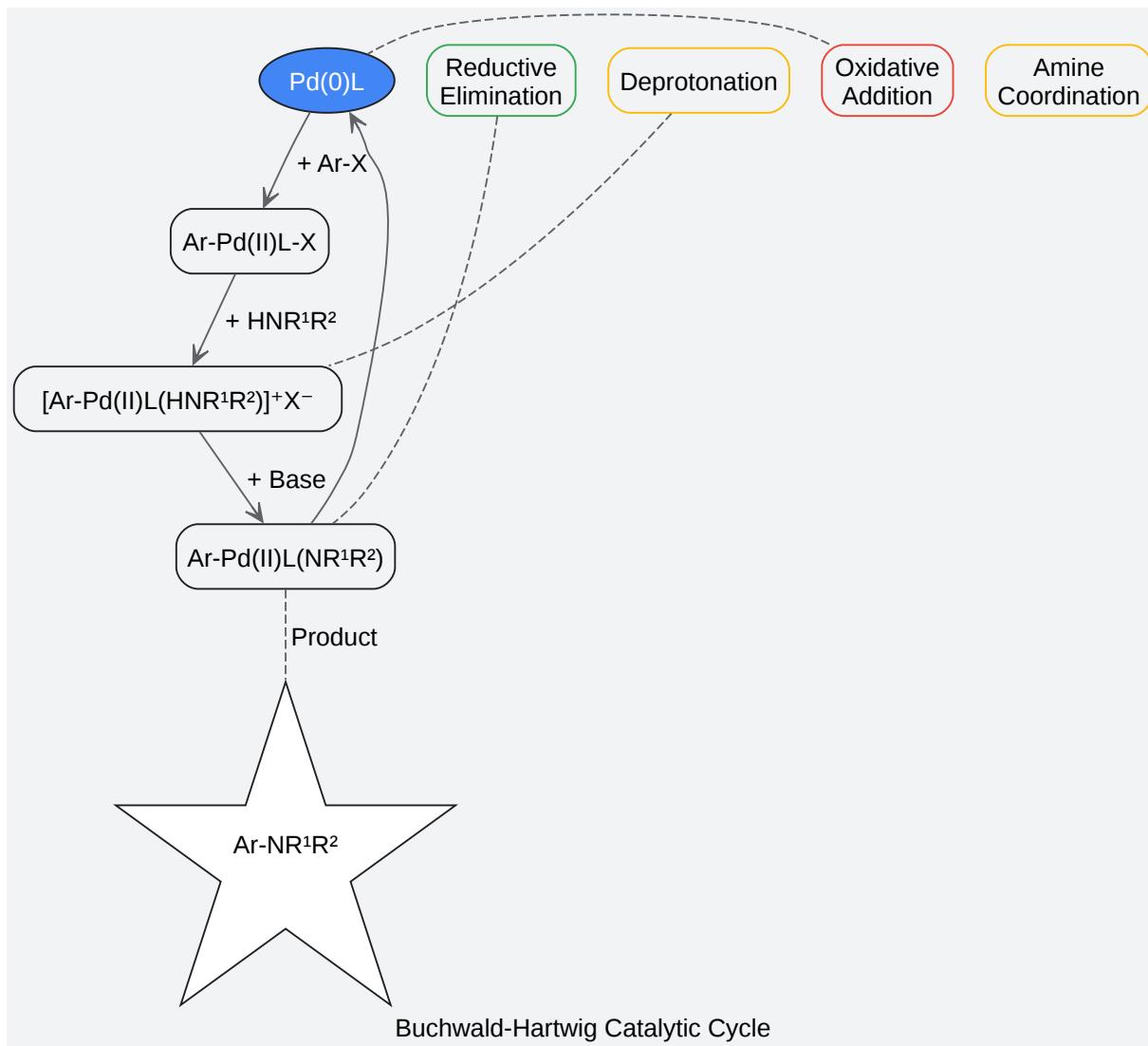
The Suzuki-Miyaura reaction is a powerful method for forming biaryl and vinyl-aryl structures by coupling an organoboron species with an organohalide.[12][13] For **2-Bromo-5-fluoropyridine-4-carbonitrile**, this reaction selectively occurs at the C-Br bond.

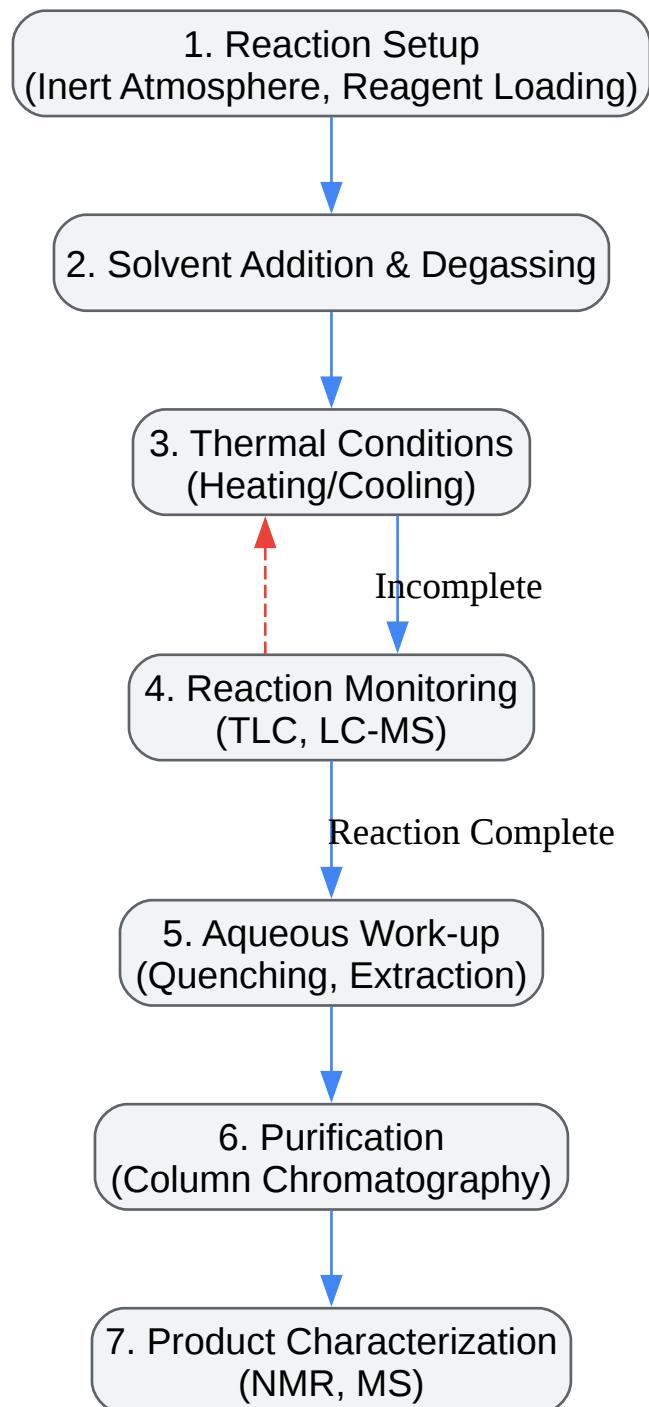
Causality of Experimental Choices:

- Catalyst: A Pd(0) species is the active catalyst. It can be added directly (e.g., $\text{Pd}(\text{PPh}_3)_4$) or generated *in situ* from a Pd(II) precatalyst like $\text{Pd}(\text{OAc})_2$.[14]
- Ligand: Phosphine ligands (e.g., PPh_3 , $\text{P}(\text{t-Bu})_3$) stabilize the palladium center and modulate its reactivity.

- Base: The base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3) is critical. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.
[\[15\]](#)







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